Bis(2,4-dinitrophenyl) phosphate

Micellar Catalysis Phosphodiester Hydrolysis Nucleophilic Substitution

Acquire Bis(2,4-dinitrophenyl) phosphate (BDNPP), the gold-standard activated aryl phosphate diester for probing phosphodiester hydrolysis. Its exceptionally low pKa leaving group delivers ~200-fold higher reactivity than BNPP, enabling sensitive catalytic readouts. Designed to validate O- and N-phosphorylation pathways, it provides mechanistic insight inaccessible with simpler substrates like DNPP.

Molecular Formula C12H7N4O12P
Molecular Weight 430.18 g/mol
Cat. No. B1245802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2,4-dinitrophenyl) phosphate
Synonymsbis(2,4-dinitrophenyl) phosphate
Molecular FormulaC12H7N4O12P
Molecular Weight430.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OP(=O)(O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C12H7N4O12P/c17-13(18)7-1-3-11(9(5-7)15(21)22)27-29(25,26)28-12-4-2-8(14(19)20)6-10(12)16(23)24/h1-6H,(H,25,26)
InChIKeyQUTUMPWTNFFUNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2,4-dinitrophenyl) Phosphate Procurement Guide: Properties and Research-Use Designation


Bis(2,4-dinitrophenyl) phosphate (BDNPP, CAS 1650-02-2) is an activated aryl phosphate diester with the molecular formula C12H7N4O12P and a molecular weight of 430.18 g/mol . The compound contains two 2,4-dinitrophenyl groups, which confer an exceptionally low pKa to the leaving group 2,4-dinitrophenoxide, making BDNPP highly susceptible to nucleophilic attack at the phosphorus center [1]. Due to this intrinsic reactivity, BDNPP is not a generic buffer component or simple reagent but is a specialized, activated substrate almost exclusively employed in academic and industrial research as a model compound for investigating phosphodiester hydrolysis mechanisms, including those relevant to DNA and RNA cleavage [2]. Its procurement is typically for targeted mechanistic studies rather than large-scale synthetic applications.

Risks of Substituting Bis(2,4-dinitrophenyl) Phosphate with Common Analogs


Substituting bis(2,4-dinitrophenyl) phosphate (BDNPP) with seemingly similar analogs like bis(p-nitrophenyl) phosphate (BNPP) or 2,4-dinitrophenyl phosphate (DNPP) will fundamentally alter, and likely invalidate, experimental outcomes due to profound differences in reactivity and mechanism. BNPP, bearing a less activated p-nitrophenol leaving group, exhibits a significantly lower intrinsic hydrolysis rate [1]. Conversely, the monoester DNPP is anionic under similar conditions and demonstrates a completely different pH-rate profile and nucleophile selectivity compared to the diester BDNPP [2]. Furthermore, BDNPP is specifically designed to probe both O- and N-phosphorylation pathways, a mechanistic complexity that is not accessible with simpler, less activated substrates [3]. Therefore, generic substitution without rigorous re-validation of the kinetic and mechanistic framework is scientifically unsound.

Quantitative Differentiation Guide for Bis(2,4-dinitrophenyl) Phosphate vs. Comparators


Kinetic Reactivity: BDNPP vs. BNPP in Micellar Catalysis

In a direct head-to-head comparison under identical micellar conditions (27 °C, pH 9), bis(2,4-dinitrophenyl) phosphate (BDNPP) is hydrolyzed approximately 200 times faster than its common analog, bis(p-nitrophenyl) phosphate (BNPP) [1]. This stark difference in susceptibility to nucleophilic attack underscores BDNPP's role as a superior 'activated' model substrate for probing fast phosphoryl transfer reactions. The quantitative data are: BDNPP k_obs = 10.5 × 10⁻⁴ s⁻¹; BNPP k_obs = 0.053 × 10⁻⁴ s⁻¹, representing a quantified difference of a ~198-fold rate enhancement [1].

Micellar Catalysis Phosphodiester Hydrolysis Nucleophilic Substitution

Catalytic Efficiency: BDNPP in Dinuclear Metal Complex Catalysis

Bis(2,4-dinitrophenyl) phosphate (BDNPP) serves as a standard substrate to quantify the catalytic power of artificial metalloenzymes. For a highly active dinuclear Zn(II) complex, the Michaelis-Menten parameters were determined to be K_m = 4.09 mM, V_max = 2.68 × 10⁻² mM s⁻¹, and k_cat = 0.67 s⁻¹ using BDNPP [1]. This catalytic turnover number (k_cat) is a benchmark for evaluating biomimetic phosphoesterase candidates. The use of BDNPP as the substrate provides a standardized, high-sensitivity readout for comparing catalyst efficiencies across different studies.

Biomimetic Catalysis Metalloenzyme Models Phosphoesterase Mimics

Mechanistic Versatility: BDNPP vs. DNPP in Nucleophilic Attack Pathways

Unlike simpler phosphate monoesters like 2,4-dinitrophenyl phosphate (DNPP), BDNPP uniquely enables the quantitative differentiation of O- vs. N-phosphorylation pathways. In reactions with hydrazine at pD = 10, BDNPP undergoes both O- and N-attack at the phosphoryl center, with N-phosphorylation accounting for a specific and quantifiable 58% of the reaction, as shown by ³¹P NMR spectroscopy [1]. This duality allows researchers to investigate the factors governing chemoselectivity in phosphoryl transfer, a critical aspect of many biological and synthetic processes. DNPP, as a monoester, cannot undergo this same type of competitive O- vs. N- phosphorylation on a single phosphorus center.

Mechanistic Studies Phosphoryl Transfer Nucleophilic Substitution

Hydrolytic Stoichiometry and Catalytic Rate Enhancement with Lanthanide Ions

The hydrolysis of bis(2,4-dinitrophenyl) phosphate (BDNPP) in the presence of lanthanide ions (La³⁺, Sm³⁺, Tb³⁺, Er³⁺) proceeds with a defined stoichiometry, liberating two equivalents of the 2,4-dinitrophenolate ion (DNP) for each equivalent of BDNPP consumed [1]. This 2:1 product ratio is a hallmark of complete diester cleavage and distinguishes it from monoester substrates which release only one equivalent. The reaction follows first-order kinetics, and the catalytic effect is dependent on the formation of dinuclear lanthanide ion complexes with several hydroxo ligands [1].

Lanthanide Chemistry Phosphate Diester Hydrolysis Catalytic Mechanisms

Key Research Applications for Bis(2,4-dinitrophenyl) Phosphate Procurement


Kinetic Benchmarking of Novel Phosphodiesterase and Nuclease Mimics

BDNPP is the gold-standard substrate for evaluating the catalytic proficiency of synthetic metal complexes designed to mimic the active sites of phosphodiesterases and nucleases [1]. As demonstrated by its ~200-fold higher reactivity compared to BNPP, it provides a highly sensitive readout for even weak catalytic activities [2]. Researchers use BDNPP to establish baseline kinetic parameters (e.g., k_cat = 0.67 s⁻¹ for a Zn(II) complex [3]) against which the efficiency of new biomimetic catalysts can be rigorously compared. Its procurement is essential for any lab developing artificial enzymes for phosphate ester hydrolysis.

Mechanistic Probes for Chemoselectivity in Phosphoryl Transfer Reactions

The unique ability of BDNPP to partition between O- and N-phosphorylation pathways (e.g., 58% N-phosphorylation with hydrazine [4]) makes it an indispensable tool for investigating the factors that control chemoselectivity in phosphoryl transfer. This is critical for understanding the mechanisms of both biological phosphorylations (e.g., by kinases) and reactions of phosphorylating agents with nucleic acids. This mechanistic insight cannot be gained using simpler substrates like DNPP or BNPP, which do not exhibit this dual reactivity.

Development and Validation of Assays for Phosphodiester Cleavage

Due to its defined and quantitative release of two equivalents of the chromophoric 2,4-dinitrophenolate ion (DNP) upon complete hydrolysis [5], BDNPP is ideal for developing and validating continuous spectrophotometric assays for phosphodiesterase activity. The stoichiometry ensures that the measured absorbance change is directly proportional to the complete cleavage of the diester bond, providing a robust and reliable method for screening enzyme inhibitors or activators, or for quantifying the activity of phosphodiester-hydrolyzing catalysts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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